molecular formula C12H22N2O2 B1479001 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098109-64-7

3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No. B1479001
CAS RN: 2098109-64-7
M. Wt: 226.32 g/mol
InChI Key: SOHZVVFEULVAPC-UHFFFAOYSA-N
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Description

3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, commonly referred to as AMP-6, is a synthetic organic compound derived from the amino acid tryptophan. It is a white crystalline solid that is soluble in water and ethanol. AMP-6 is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Biological Evaluations

A novel series of compounds, including derivatives similar to 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, have been designed and synthesized for potent antibacterial activity against respiratory pathogens. These compounds exhibit significant in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria, as well as atypical strains. Their synthesis aims at treating respiratory tract infections effectively, showcasing their potential in developing new antibacterial drugs (Odagiri et al., 2013).

Novel Synthetic Approaches

The synthesis of novel spirocyclic and azaspiro compounds demonstrates the versatility of these frameworks for creating biologically active molecules. For instance, the rearrangement of a spirocyclic epoxide has been utilized to access new 2-azabicyclo[3.1.0]hexanes, highlighting innovative routes in synthetic chemistry for generating structurally complex and potentially bioactive compounds (Adamovskyi et al., 2014).

Structural and Conformational Studies

Detailed conformational studies of compounds containing the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, which is structurally related to 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, offer insights into their structural properties. These studies contribute to a better understanding of how structural features influence biological activity and drug design (Żesławska et al., 2017).

Application in Drug Design

Spirocyclic compounds derived from azaspiro frameworks are being explored for their potential in drug design, especially as analogs of amino acids and GABA. These molecules represent a promising avenue for developing new therapeutics with unique modes of action, highlighting the importance of such compounds in medicinal chemistry (Radchenko et al., 2010).

properties

IUPAC Name

3-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZVVFEULVAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
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3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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